molecular formula C16H12N4O2 B2607075 2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile CAS No. 1396848-10-4

2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile

Cat. No. B2607075
CAS RN: 1396848-10-4
M. Wt: 292.298
InChI Key: MSIJZQSYKPUEQF-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease . Recently, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives have garnered attention due to their broad spectrum of agricultural biological activities. Let’s explore some specific applications:

Nematocidal Activity: These compounds exhibit moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. This property makes them potential candidates for developing efficient and low-risk chemical pesticides .

Anti-Fungal Activity: The title compounds also demonstrate anti-fungal activity against Rhizoctonia solani. This is significant because fungal diseases pose a considerable threat to global agriculture .

Antibacterial Effects: Several specific compounds within this class stand out for their antibacterial effects:

Anti-Infective Properties

Beyond agricultural applications, these derivatives have potential as anti-infective agents. For instance, the synthesis of 3’,4’-diaryl-4’H-spiro[indoline-3,5’-[1’,2’,4’]oxadiazol]-2-ones has yielded compounds with antibacterial activity .

Functionalization and Reactivity

Functionalization of 1,2,4-oxadiazoles offers synthetic routes to obtain 1,2,4-oxadiazolium salts. These salts can be further explored for various applications .

Future Directions

The 1,2,4-oxadiazole motif is a promising scaffold in drug discovery, with potential applications in various therapeutic areas . Future research may focus on developing novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities .

properties

IUPAC Name

2-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-11-18-15(22-19-11)14-7-4-8-20(16(14)21)10-13-6-3-2-5-12(13)9-17/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJZQSYKPUEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile

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